Acide spaglumique

概要

説明

It is a mast cell stabilizer, which means it helps prevent allergic reactions by inhibiting the release of histamine and other inflammatory mediators from mast cells . Acide spaglumique is commonly used in the treatment of allergic conjunctivitis, a condition characterized by inflammation of the conjunctiva due to allergens .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Acide spaglumique involves the acetylation of aspartyl-glutamic acid. The reaction typically requires the use of acetic anhydride as the acetylating agent and a base such as sodium hydroxide to neutralize the reaction mixture. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the amino group .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters such as temperature, pH, and reactant concentrations. The final product is purified using techniques like crystallization and filtration to obtain a high-purity compound suitable for pharmaceutical use .

化学反応の分析

Types of Reactions

Acide spaglumique undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield different oxidized derivatives, while substitution reactions can produce a range of substituted analogs with varying biological activities .

科学的研究の応用

Scientific Research Applications

The applications of acide spaglumique can be categorized into several key areas:

Clinical Applications

- Allergic Conditions : Used in the treatment of allergic conjunctivitis and other allergic conditions due to its ability to stabilize mast cells and prevent histamine release .

- Neuroprotective Effects : Emerging research suggests potential neuroprotective properties, possibly through modulation of neurotransmitter activity.

Pharmaceutical Formulations

- Eye Drops : this compound is formulated in eye drops for local treatment of allergic reactions, effectively mitigating symptoms triggered by allergens such as pollen and dust mites .

Biochemical Research

- Cell Signaling Studies : Investigated for its role in various cellular signaling pathways, particularly those involving mast cell activation and inflammation.

- Model Compound : Serves as a model compound for studying acetylated amino acids in chemical reactions.

Case Study 1: Efficacy in Allergic Conjunctivitis

A randomized pilot study compared the efficacy of this compound (NAAGA) with levocabastine eye drops in patients with vernal keratoconjunctivitis (VKC). Results indicated that tear eosinophil cationic protein (ECP) levels were significantly reduced in the NAAGA group compared to the levocabastine group (p<0.0001), suggesting superior effectiveness in managing allergic symptoms.

Case Study 2: Mechanistic Insights

Research has demonstrated that this compound not only inhibits mast cell degranulation but also blocks complement activation and reduces leukotriene synthesis by sensitized cells. This multifaceted action underscores its potential as a comprehensive anti-allergic agent .

作用機序

Acide spaglumique exerts its effects by stabilizing mast cells, which are involved in the allergic response. It inhibits the degranulation of mast cells, thereby preventing the release of histamine and other inflammatory mediators. This action is achieved through the inhibition of specific calcium channels, which are essential for the degranulation process . Additionally, this compound acts as a weak activator of NMDA receptors and a highly selective agonist for mGlu3 receptors, contributing to its neuroprotective properties .

類似化合物との比較

Acide spaglumique is unique compared to other mast cell stabilizers due to its dual action as both a mast cell stabilizer and a neurotransmitter modulator. Similar compounds include:

Cromolyn Sodium: Another mast cell stabilizer used in the treatment of allergic conditions. Unlike this compound, it does not have significant neuroprotective effects.

Nedocromil Sodium: Similar to cromolyn sodium, it is used for allergic conditions but lacks the neurotransmitter modulation seen with this compound.

Ketotifen: A mast cell stabilizer with additional antihistamine properties, but it does not modulate NMDA or mGlu3 receptors .

This compound’s unique combination of mast cell stabilization and neurotransmitter modulation makes it a valuable compound in both clinical and research settings.

特性

Key on ui mechanism of action |

Spaglumic acid is a mast cell stabilizer. Mast cells are involved in producing an allergic response by releasing inflammatory mediators such as histamine. Mast cell stablizers block the release of histamine and other mediators by inhibiting mast cell degranulation, which is the process of releasing these mediators. Inhibition occurs through inhibition of specific calcium channels to stabilize the mast cell and prevent degranulation. |

|---|---|

CAS番号 |

4910-46-7 |

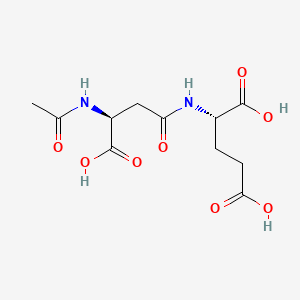

分子式 |

C11H18N2O9 |

分子量 |

322.27 g/mol |

IUPAC名 |

(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]pentanedioic acid;hydrate |

InChI |

InChI=1S/C11H16N2O8.H2O/c1-5(14)12-7(4-9(17)18)10(19)13-6(11(20)21)2-3-8(15)16;/h6-7H,2-4H2,1H3,(H,12,14)(H,13,19)(H,15,16)(H,17,18)(H,20,21);1H2/t6-,7-;/m0./s1 |

InChIキー |

LQMRHOYCEMZABM-LEUCUCNGSA-N |

SMILES |

CC(=O)NC(CC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O |

異性体SMILES |

CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O |

正規SMILES |

CC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O.O |

外観 |

Solid powder |

Key on ui other cas no. |

4910-46-7 |

物理的記述 |

Solid |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

113701-65-8 (magnesium salt) 57096-28-3 (sodium salt/solvate) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

eta-NAAG N-acetylaspartyl-beta-linked glutamate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。